molecular formula C26H33N3O4 B11133506 4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11133506
M. Wt: 451.6 g/mol
InChI Key: HHJFNABUEYLBKK-GYHWCHFESA-N
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Description

4-(4-Butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Butoxybenzoyl Group: This step involves the acylation of the pyrrole ring using 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Diethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrrole nitrogen reacts with 2-chloro-N,N-diethylethylamine.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a Suzuki coupling reaction between a boronic acid derivative of pyridine and the corresponding halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Its pharmacophore can be modified to develop new therapeutic agents.

Medicine

    Anticancer Research: The compound’s structure allows it to interact with biological targets involved in cancer pathways.

    Antimicrobial Agents: Potential use in developing new antibiotics.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes due to its conjugated system.

    Polymer Additives: Used as an additive to enhance the properties of polymers.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-Butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

  • Functional Group Diversity : The presence of multiple functional groups in the compound provides a unique combination of chemical reactivity and biological activity.
  • Structural Complexity : The compound’s complex structure allows for a wide range of modifications, making it versatile for various applications.

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H33N3O4/c1-4-7-18-33-21-10-8-20(9-11-21)24(30)22-23(19-12-14-27-15-13-19)29(26(32)25(22)31)17-16-28(5-2)6-3/h8-15,23,30H,4-7,16-18H2,1-3H3/b24-22-

InChI Key

HHJFNABUEYLBKK-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=NC=C3)O

Origin of Product

United States

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